molecular formula C13H13N5O4 B1664582 3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one CAS No. 87171-83-3

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one

Cat. No.: B1664582
CAS No.: 87171-83-3
M. Wt: 303.27 g/mol
InChI Key: QZDHOBJINVXQCJ-ZQTLJVIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a modified nucleoside characterized by a pyrimido[1,2-a]purin-10-one base linked to a deoxyribose-like sugar moiety (oxolan-2-yl group). Its molecular weight is 303.27 g/mol, and it is stored at -20°C with a purity >95% .

Properties

IUPAC Name

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h1-3,6-9,19-20H,4-5H2/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDHOBJINVXQCJ-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007382
Record name 3-(2-Deoxypentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87171-83-3
Record name 3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087171833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Deoxypentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitably protected purine derivative with a sugar moiety under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the glycosidic bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes steps such as purification by column chromatography and crystallization to isolate the desired product. The use of high-performance liquid chromatography (HPLC) is also common to monitor the progress of the reaction and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different oxidation states.

    Substitution: The purine core can undergo nucleophilic substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as aluminum chloride, boron trifluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Biology: Used as a tool to study the mechanisms of DNA and RNA synthesis and repair.

    Pharmacology: Investigated for its pharmacokinetic properties and potential therapeutic uses.

    Industry: Employed in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one involves its incorporation into nucleic acids, where it can disrupt the normal processes of DNA and RNA synthesis. This disruption can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase.

Comparison with Similar Compounds

Research Findings and Implications

  • tRNA Modification : Wyosine’s role in tRNA highlights the importance of modified nucleosides in translational accuracy. The target compound’s structural resemblance suggests it may participate in similar pathways, though experimental validation is needed .
  • Therapeutic Potential: The 5-fluoro analog’s anticancer mechanism (RNA synthesis inhibition) provides a template for evaluating the target compound’s bioactivity, particularly in oncology or virology .
  • Synthetic Accessibility : The compound’s purity (>95%) and commercial availability (neat format) make it a viable candidate for further biochemical assays or structural studies using tools like UCSF Chimera .

Biological Activity

The compound 3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one is a purine derivative with potential biological significance. This article aims to explore its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H19N5O5C_{14}H_{19}N_5O_5 with a molecular weight of 337.33 g/mol. Its structure features a pyrimidine ring fused with a purine moiety, which is crucial for its biological functions.

PropertyValue
Molecular FormulaC14H19N5O5
Molecular Weight337.33 g/mol
CAS Number85405-01-2
Melting PointNot specified
DensityNot specified

Antiviral Properties

Research indicates that compounds similar to This compound exhibit antiviral activity against various viruses, including HIV and hepatitis viruses. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis.

Antitumor Activity

Studies have shown that this compound may possess antitumor properties. For instance, it has been evaluated in preclinical models for its ability to inhibit tumor cell proliferation. The compound's structural similarity to nucleosides allows it to be incorporated into DNA/RNA, leading to chain termination during replication.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes such as kinases involved in cellular signaling pathways. This inhibition can disrupt cancer cell growth and survival, making it a candidate for further development in cancer therapeutics.

Case Studies

  • HIV Research : A study published in Journal of Medicinal Chemistry reported that derivatives of purine compounds showed significant antiviral activity against HIV by inhibiting reverse transcriptase (RT) enzyme activity. The tested compounds demonstrated IC50 values in the nanomolar range, suggesting potent antiviral effects.
  • Cancer Model : In vitro studies conducted on human cancer cell lines revealed that the compound reduced cell viability significantly compared to untreated controls. Apoptosis assays indicated that the compound induced programmed cell death in a dose-dependent manner.
  • Enzyme Targeting : A recent investigation into the inhibition of protein kinases showed promising results where the compound inhibited the activity of specific kinases implicated in cancer progression, leading to reduced signaling through pathways that promote cell division and survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one
Reactant of Route 2
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.